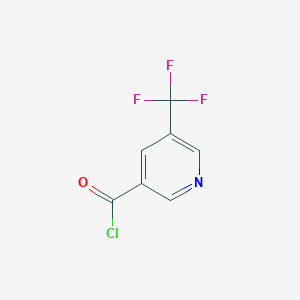
3-Pyridinecarbonyl chloride, 5-(trifluoromethyl)-
Overview
Description
“3-Pyridinecarbonyl chloride, 5-(trifluoromethyl)-” is a chemical compound with the empirical formula C7H3ClF3NO . It is also known as “5-(Trifluoromethyl)pyridine-2-carbonyl chloride” and has a molecular weight of 209.55 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “3-Pyridinecarbonyl chloride, 5-(trifluoromethyl)-”, is an active area of research. Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis methods have evolved over time, with early methods developed by Frédéric Swarts in 1892 based on antimony fluoride .Molecular Structure Analysis
The molecular structure of “3-Pyridinecarbonyl chloride, 5-(trifluoromethyl)-” is represented by the SMILES string FC(F)(F)c1ccc(nc1)C(Cl)=O . This indicates that the molecule consists of a pyridine ring with a trifluoromethyl group at the 5-position and a carbonyl chloride group at the 3-position .Physical And Chemical Properties Analysis
“3-Pyridinecarbonyl chloride, 5-(trifluoromethyl)-” is a liquid at room temperature with a refractive index of 1.474 and a density of 1.468 g/mL at 25 °C . It has a flash point that is not applicable .Safety and Hazards
“3-Pyridinecarbonyl chloride, 5-(trifluoromethyl)-” is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the hazard classifications . It can cause respiratory tract irritation, eye and skin irritation . It is recommended to handle this chemical with appropriate personal protective equipment .
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-1-5(3-12-2-4)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSCUHSZNQPOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarbonyl chloride, 5-(trifluoromethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



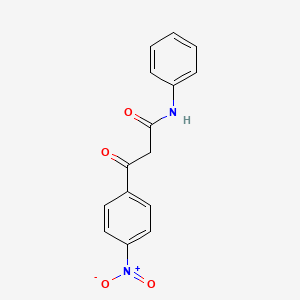
![1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine](/img/structure/B3211617.png)
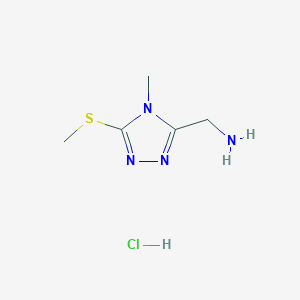

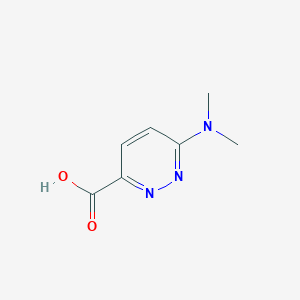
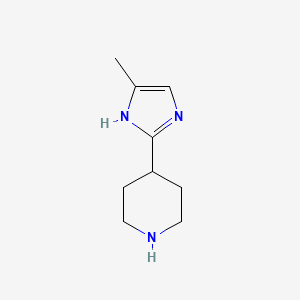
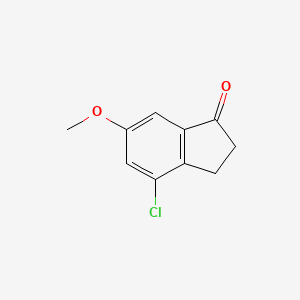


![n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3211672.png)
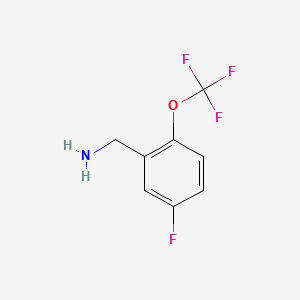
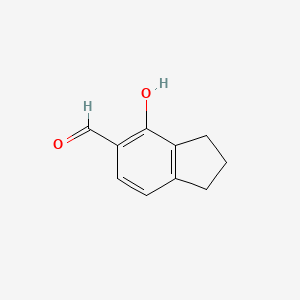
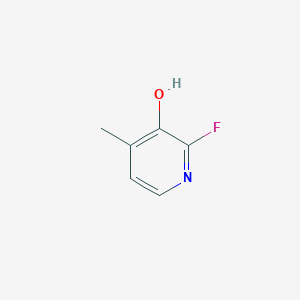
![4-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B3211709.png)